molecular formula C11H14ClNO B3024308 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride CAS No. 94427-30-2

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Cat. No. B3024308
CAS RN: 94427-30-2
M. Wt: 211.69 g/mol
InChI Key: ITGZFANLOBAXER-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, also known as THPP, is an organic compound with the empirical formula C11H14ClNO . It has a molecular weight of 211.69 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Cl.Oc1ccc(cc1)C2=CCNCC2 . The InChI key is ITGZFANLOBAXER-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Properties

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and safety for potential clinical use .

GABA Receptor Modulation

This compound has been investigated as a γ-aminobutyric acid C (GABAc) receptor antagonist. It plays a role in inner retinal inhibition, particularly in midget ganglion cells. Understanding its impact on GABAergic signaling pathways may lead to novel therapeutic strategies for retinal disorders .

Structure-Activity Relationship (SAR) Studies

Researchers have synthesized various substituted-tetrahydropyridine derivatives, including this compound, to explore their pharmacological activities. By introducing different substituents onto the THP ring system, they aim to elucidate SAR trends. These studies provide valuable insights for drug discovery and design, especially when considering THP-containing motifs as potential lead compounds .

Inflammation Modulation

Studies have highlighted the anti-inflammatory properties of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride. It may inhibit pro-inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. Researchers continue to investigate its precise mechanisms and potential clinical applications .

Neuroprotection and Blood-Brain Barrier (BBB) Permeability

The compound’s structure suggests it could cross the BBB, making it a candidate for neuroprotective interventions. Researchers are exploring its effects on neuronal health, oxidative stress, and neuroinflammation. If proven effective, it could be valuable in treating neurodegenerative diseases .

Potential Antipsychotic Activity

While not extensively studied, some derivatives of this compound have shown promise as negative allosteric modulators for dopamine D2 and D3 receptors. These findings hint at potential antipsychotic applications, although further research is needed .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZFANLOBAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585845
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

CAS RN

90684-15-4
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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